molecular formula C19H23N3OS B5801464 N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B5801464
M. Wt: 341.5 g/mol
InChI Key: DDVRHQIPSAMLNS-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological activities. This compound is part of a broader class of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which have been studied for their anticonvulsant properties .

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-24-18-9-5-6-16(14-18)20-19(23)15-21-10-12-22(13-11-21)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVRHQIPSAMLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide typically involves the alkylation of corresponding amines with alkylating reagents. One common method includes the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where reagents like sodium hydroxide or potassium carbonate are used.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide has been extensively studied for its anticonvulsant activity. Research has shown that this compound and its derivatives can bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in the nervous system . This binding activity makes it a potential candidate for the treatment of epilepsy and other neurological disorders.

In addition to its anticonvulsant properties, the compound has been investigated for its potential use in treating other conditions such as anxiety and depression. Its ability to interact with various neurotransmitter systems in the brain suggests that it may have broader applications in the field of neuropharmacology.

Mechanism of Action

The primary mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with neuronal voltage-sensitive sodium channels. By binding to these channels, the compound can modulate their activity, thereby reducing the excitability of neurons and preventing the occurrence of seizures . This mechanism is similar to that of other anticonvulsant drugs, which also target sodium channels to exert their effects.

Comparison with Similar Compounds

N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide is part of a larger class of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Similar compounds in this class include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other derivatives in the same class.

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